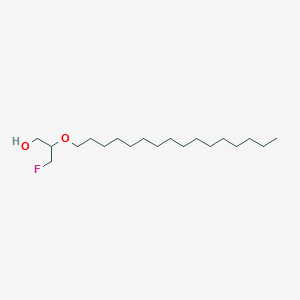![molecular formula C9H11N3O3 B14477606 N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide CAS No. 65173-15-1](/img/structure/B14477606.png)
N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the carboximidamide moiety, which is in turn connected to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamide.
Reduction: Reduction reactions can convert the compound into N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ethoxycarbonyl group.
Major Products Formed
Oxidation: N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamide.
Reduction: N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It is being investigated for its potential use as an antimicrobial agent and in drug design.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide can be compared with other pyridine derivatives, such as:
Pyridine-2-carboximidamide: Lacks the ethoxycarbonyl group, resulting in different reactivity and binding properties.
N’-[(Methoxycarbonyl)oxy]pyridine-2-carboximidamide: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in solubility and reactivity.
Pyridine-2-carboxamide: Lacks the imidamide moiety, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
65173-15-1 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
[[amino(pyridin-2-yl)methylidene]amino] ethyl carbonate |
InChI |
InChI=1S/C9H11N3O3/c1-2-14-9(13)15-12-8(10)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,10,12) |
InChI-Schlüssel |
CAHIOSJEQJUYJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)ON=C(C1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)



![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)


![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)

